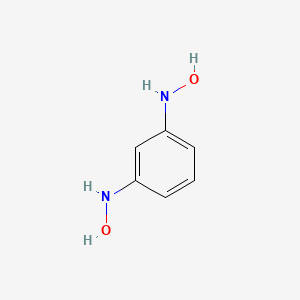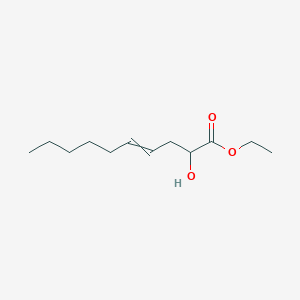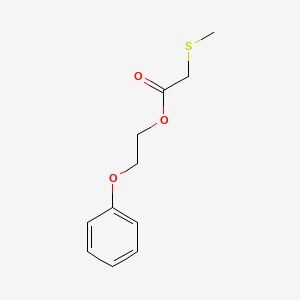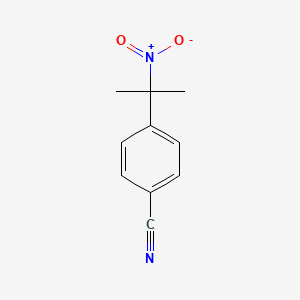![molecular formula C13H24N2O2Si2 B14614427 Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- CAS No. 59968-56-8](/img/structure/B14614427.png)
Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
The synthesis of pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- typically involves the introduction of cyclopropyl and trimethylsilyl groups to a pyrimidine core. One common method involves the reaction of a pyrimidine derivative with cyclopropyl bromide in the presence of a base, followed by silylation using trimethylsilyl chloride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the sensitive intermediates.
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure the stability of the compound and the desired reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, is ongoing.
Industry: It is used in the development of new materials with unique properties, such as improved stability and reactivity.
Wirkmechanismus
The mechanism by which pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of cyclopropyl and trimethylsilyl groups can enhance its binding affinity and specificity for these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- include other pyrimidine derivatives with different substituents, such as:
Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-: This compound has a methyl group instead of a cyclopropyl group, which can affect its chemical properties and applications.
Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-:
Eigenschaften
CAS-Nummer |
59968-56-8 |
|---|---|
Molekularformel |
C13H24N2O2Si2 |
Molekulargewicht |
296.51 g/mol |
IUPAC-Name |
(5-cyclopropyl-2-trimethylsilyloxypyrimidin-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C13H24N2O2Si2/c1-18(2,3)16-12-11(10-7-8-10)9-14-13(15-12)17-19(4,5)6/h9-10H,7-8H2,1-6H3 |
InChI-Schlüssel |
HASXTSGBBYQLIA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=NC(=NC=C1C2CC2)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



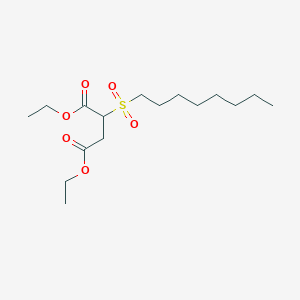
![5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14614377.png)
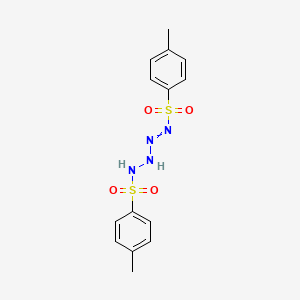
![Methyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14614382.png)
![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)
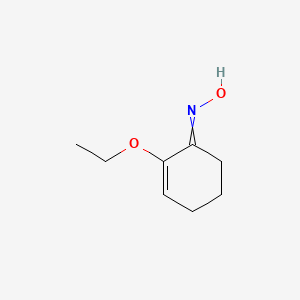
![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
